3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid
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Overview
Description
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H18O5 It is characterized by the presence of an acryloyloxy group, a butoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid typically involves the esterification of 4-hydroxybutyl acrylate with 4-hydroxyphenylprop-2-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyloxy group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The acryloyloxy group can undergo polymerization reactions, forming cross-linked networks that impart unique mechanical and chemical properties to the resulting materials. Additionally, the phenyl ring can participate in π-π interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
3-{4-[4-(Methacryloyloxy)butoxy]phenyl}prop-2-enoic acid: Similar structure but with a methacryloyloxy group instead of an acryloyloxy group.
3-{4-[4-(Butoxy)phenyl}prop-2-enoic acid: Lacks the acryloyloxy group, affecting its reactivity and applications.
Uniqueness
3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid is unique due to the presence of the acryloyloxy group, which allows for polymerization and cross-linking reactions. This makes it particularly valuable in the synthesis of advanced materials with tailored properties.
Properties
CAS No. |
334001-51-3 |
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Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
3-[4-(4-prop-2-enoyloxybutoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H18O5/c1-2-16(19)21-12-4-3-11-20-14-8-5-13(6-9-14)7-10-15(17)18/h2,5-10H,1,3-4,11-12H2,(H,17,18) |
InChI Key |
SBCDRWMUXUTHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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